

Spectroscopic Analysis of 4-Methyl-2H-triazine-3,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-2H-[1,2,4]triazine-3,5-dione

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Methyl-2H-triazine-3,5-dione (CAS No. 1627-30-1). Despite a thorough search of scientific literature and spectral databases, specific experimental spectroscopic data for this compound is not publicly available at the time of this writing. This guide, therefore, presents expected spectroscopic characteristics based on the analysis of structurally similar triazine derivatives. It also offers detailed experimental protocols for acquiring and analyzing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra of this compound. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science who are working with or planning to synthesize and characterize 4-Methyl-2H-triazine-3,5-dione.

Introduction

4-Methyl-2H-triazine-3,5-dione is a heterocyclic compound belonging to the triazine class of molecules. The triazine core is a key pharmacophore in a wide range of biologically active compounds, exhibiting diverse activities such as anticancer, antiviral, and antimicrobial properties. Accurate spectroscopic characterization is a critical step in the synthesis and development of new chemical entities, ensuring structural integrity and purity. This guide

outlines the key spectroscopic techniques used to elucidate the structure of 4-Methyl-2H-triazine-3,5-dione.

Compound Information:

Property	Value
IUPAC Name	4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
CAS Number	1627-30-1
Molecular Formula	C ₄ H ₅ N ₃ O ₂
Molecular Weight	127.10 g/mol

Predicted Spectroscopic Data

While experimental data is not available, the following tables summarize the expected spectroscopic characteristics for 4-Methyl-2H-triazine-3,5-dione based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.2 - 3.5	Singlet	3H	N-CH ₃
~7.0 - 7.5	Singlet	1H	C-H (triazine ring)
~10.0 - 12.0	Broad Singlet	1H	N-H

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~30 - 35	N-CH ₃
~140 - 145	C-H (triazine ring)
~150 - 155	C=O (position 3)
~160 - 165	C=O (position 5)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3300	Medium, Broad	N-H stretching
2900 - 3000	Weak	C-H stretching (methyl)
1650 - 1750	Strong	C=O stretching (asymmetric and symmetric)
1500 - 1600	Medium	C=N stretching, N-H bending
1400 - 1480	Medium	C-N stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
127	[M] ⁺ (Molecular Ion)
112	[M - CH ₃] ⁺
99	[M - CO] ⁺
70	[M - HNCO] ⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption

λ_{max} (nm)	Solvent	Electronic Transition
~210 - 230	Ethanol/Methanol	$\pi \rightarrow \pi$
~260 - 280	Ethanol/Methanol	$n \rightarrow \pi$

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 4-Methyl-2H-triazine-3,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:
 - Weigh approximately 5-10 mg of the sample for ^1H NMR and 20-30 mg for ^{13}C NMR.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. Given the polarity of the dione structure, DMSO-d₆ is a recommended starting solvent.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: -2 to 14 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.

- Number of Scans: 16-64 scans.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture in a pellet-pressing die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .

- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
- Sample Preparation:
 - For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
 - For direct insertion, place a small amount of the solid sample in a capillary tube.
- Data Acquisition (EI mode):
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 200-250 °C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

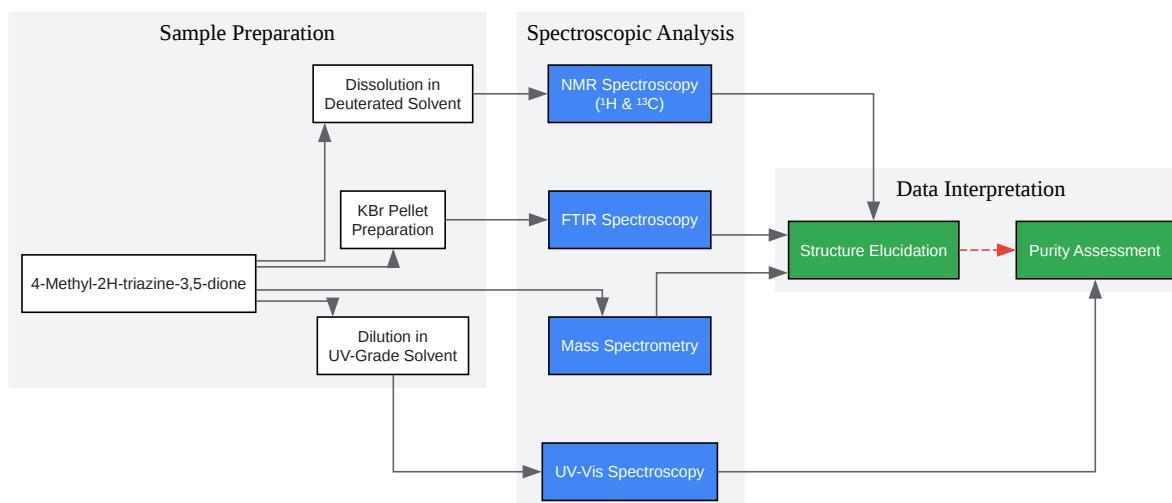
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution. The final concentration should result in an absorbance reading between 0.1 and 1.0.
- Data Acquisition:

- Use the pure solvent as a blank to zero the spectrophotometer.
- Record the spectrum over a wavelength range of 200-800 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) if the exact concentration is known.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques.



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Fig. 1: General workflow for the spectroscopic analysis of 4-Methyl-2H-triazine-3,5-dione.

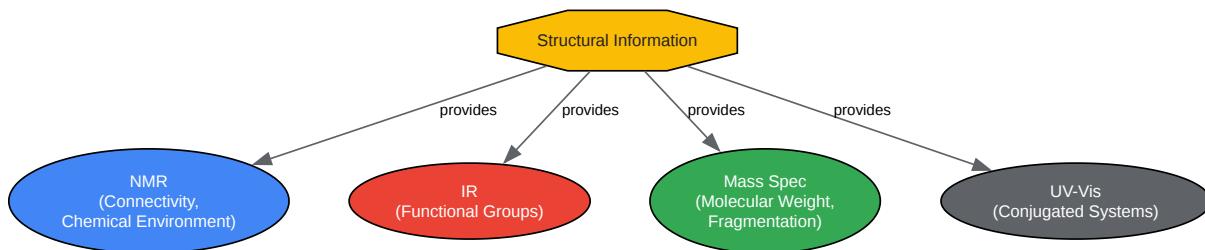
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Fig. 2: Logical relationship of spectroscopic techniques in structure elucidation.

Conclusion

This technical guide provides a framework for the spectroscopic analysis of 4-Methyl-2H-triazine-3,5-dione. While specific experimental data for this compound remains elusive in the public domain, the predicted spectral characteristics and detailed experimental protocols presented herein offer a solid foundation for researchers. The application of the described NMR, IR, MS, and UV-Vis spectroscopic methods will enable the unambiguous structural confirmation and purity assessment of synthesized 4-Methyl-2H-triazine-3,5-dione, facilitating its further investigation in various scientific disciplines.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com